N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride is a synthetic compound known for its diverse biological activities. It is a derivative of thiazole, a heterocyclic organic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound has been extensively studied for its potential therapeutic and toxic effects, particularly in the fields of medicine, chemistry, and industry.
Preparation Methods
The synthesis of N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride typically involves the reaction of 4-methylthiazole with cyclopentanamine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions, using reagents like halogens or alkylating agents.
Scientific Research Applications
N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Research has focused on its potential therapeutic effects, including its use as an analgesic, anti-inflammatory, and neuroprotective agent.
Industry: It is utilized in the development of biocides, fungicides, and dyes, as well as in chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors. This compound may modulate neurotransmitter synthesis and release, contributing to its neuroprotective and analgesic effects .
Comparison with Similar Compounds
N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride can be compared with other thiazole derivatives, such as:
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.
Sulfur drugs: Thiazole-based compounds used as antibiotics and antimicrobial agents.
Biocides and fungicides: Thiazole derivatives used in agriculture and industry for their antimicrobial properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.2ClH/c1-8-10(13-7-12-8)6-11-9-4-2-3-5-9;;/h7,9,11H,2-6H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQFRTNDEUHQGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC2CCCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.